molecular formula C22H19BrN4O2S B3972677 methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3972677
M. Wt: 483.4 g/mol
InChI Key: DZBGLDASIFEXSD-UHFFFAOYSA-N
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Description

Methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core fused with a pyrazole ring. The molecule includes a 4-bromophenyl substituent on the pyrazole ring and a methyl ester group at the pyrimidine’s 5-position. Its IUPAC name and structural identifiers (e.g., MFCD00572796, RN: 134141-12-1) confirm its unique configuration . The 2-thioxo (C=S) group distinguishes it from oxo (C=O) analogs, influencing hydrogen bonding and solubility . This compound is synthesized via multicomponent reactions, often involving thiosemicarbazide and phenacyl cyanide intermediates .

Properties

IUPAC Name

methyl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O2S/c1-13-18(21(28)29-2)20(25-22(30)24-13)17-12-27(16-6-4-3-5-7-16)26-19(17)14-8-10-15(23)11-9-14/h3-12,20H,1-2H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBGLDASIFEXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the tetrahydropyrimidine (THP) family, which is widely studied for medicinal applications. Below is a comparative analysis with structurally related analogs:

Compound Name Key Substituents Ester Group Bioactivity Highlights Reference
Methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-THP-5-carboxylate (Target Compound) 4-Bromophenyl (pyrazole), methyl (pyrimidine), thioxo (C=S) Methyl Limited reported data; structural similarity suggests potential as a kinase inhibitor.
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-THP-5-carboxylate 5-Chloro (pyrazole), oxo (C=O) Ethyl Anticancer, antibacterial activity demonstrated in vitro.
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-THP-5-carboxylate 1,3-Diphenyl (pyrazole), thioxo (C=S) Ethyl Enhanced solubility due to phenyl groups; no explicit bioactivity reported.
3,5-Bis(4-bromophenyl)-4-methyl-1H-pyrazole 4-Methyl (pyrazole), dual 4-bromophenyl groups N/A Investigated for halogen-mediated π-stacking in crystallography.

Key Comparative Insights

  • Thioxo vs. Oxo: The thioxo group (C=S) in the target compound reduces hydrogen-bonding strength compared to oxo (C=O) analogs, as sulfur’s lower electronegativity weakens dipole interactions . This may decrease aqueous solubility but improve metabolic stability.
  • Ester Group Variations :

    • Methyl vs. Ethyl Esters : Methyl esters (target compound) typically exhibit faster hydrolysis rates than ethyl esters (e.g., ), affecting bioavailability.
  • Halogen Impact :

    • Bromine’s heavy atom effect (in the target compound) may enhance crystallinity and X-ray diffraction quality, as seen in related bromophenyl-pyrazole systems .

Research Findings and Pharmacological Potential

  • Anticancer Activity: Ethyl-based oxo analogs (e.g., ) show antitumor activity against oral squamous cell carcinoma (OSCC) via ferroptosis induction, suggesting that the target compound’s bromophenyl and thioxo groups could modulate similar pathways .
  • Antimicrobial Potential: THP derivatives with electron-withdrawing groups (e.g., bromine) exhibit enhanced antibacterial activity due to increased electrophilicity .

Molecular Interactions and Stability

  • Hydrogen Bonding : The thioxo group participates in weaker C=S···H-N bonds compared to C=O analogs, as demonstrated in graph-set analyses of related crystals .
  • Ring Puckering: The pyrimidine ring adopts a non-planar conformation, with puckering parameters (e.g., amplitude q = 0.42 Å) similar to ethyl-THP derivatives, stabilizing the molecule via intramolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
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methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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